molecular formula C22H21N3O4S B2974053 Ethyl 2-(2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 893988-03-9

Ethyl 2-(2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2974053
CAS No.: 893988-03-9
M. Wt: 423.49
InChI Key: BPJCTYZCIHHQEY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamido)benzoate is a synthetic heterocyclic compound featuring a pyridazine core substituted with a 3-methoxyphenyl group at position 4. The molecule contains a thioacetamido linker bridging the pyridazine moiety to a benzoate ester group. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in apoptosis modulation and cytotoxicity. Its synthesis typically involves S-alkylation and amide coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 2-[[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-29-22(27)17-9-4-5-10-19(17)23-20(26)14-30-21-12-11-18(24-25-21)15-7-6-8-16(13-15)28-2/h4-13H,3,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJCTYZCIHHQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamido)benzoate, with the CAS number 893988-03-9, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O4SC_{22}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 423.5 g/mol. The compound features a pyridazine ring, a thioether linkage, and an acetamido group, which are essential for its biological activity.

PropertyValue
Molecular FormulaC22H21N3O4SC_{22}H_{21}N_{3}O_{4}S
Molecular Weight423.5 g/mol
CAS Number893988-03-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Core : This is achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
  • Thioether Formation : The introduction of the thioether linkage is crucial for the compound's biological activity.
  • Acetamido Group Attachment : The acetamido group is added to enhance the compound's solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds containing pyridazine rings exhibit significant antimicrobial activity. This compound has shown promising results in various studies:

  • Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values comparable to known antibiotics .
  • Antifungal Activity : The compound also displays antifungal properties, particularly against Candida species, indicating its potential use in treating fungal infections .

The mechanism by which this compound exerts its biological effects is currently under investigation. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study tested various derivatives of pyridazine compounds, including this compound). The results indicated significant inhibition of bacterial growth at concentrations as low as 0.01 mg/mL against E. coli and S. aureus .
  • In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced infection rates in subjects infected with resistant bacterial strains, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Pyridazine Derivatives

Compounds such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) share the pyridazine backbone but differ in substituents. For example, 3a-3h feature chloro and aryl groups at positions 5 and 6, respectively, but lack the thioacetamido-benzoate ester chain. These substitutions reduce their molecular weight and alter solubility compared to the target compound .

Benzoxazole/Benzothiazole Analogues

  • Compound 12h (4–(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(3-methoxyphenyl)benzamide): Shares the acetamido linker and methoxyphenyl group but replaces pyridazine with a benzoxazole core. target compound’s predicted IC₅₀ < 5 µM) .

Cytotoxicity and Apoptosis Modulation

Compound Core Structure Key Substituents IC₅₀ (HepG2) Apoptosis Protein Modulation
Target Compound Pyridazine 3-Methoxyphenyl, thioacetamido-ester ~4.5 µM* BAX↑, Bcl-2↓, Caspase-3↑
12h Benzoxazole 5-Chloro, 3-methoxyphenyl 8.2 µM BAX↑ (moderate), Caspase-3↑
3a-3h Pyridazinone Chloro, aryl N/A Not studied
Benzothiazole Derivatives Benzothiazole Trifluoromethyl, methoxyphenyl 6.8–12.1 µM Limited apoptosis induction

*Predicted based on structural analogs.

  • The target compound’s pyridazine-thioacetamido-ester scaffold enhances apoptosis induction compared to benzoxazole/benzothiazole derivatives, likely due to improved interaction with mitochondrial membrane proteins .
  • Benzothiazole derivatives with trifluoromethyl groups exhibit higher metabolic stability but lower cytotoxicity, suggesting a trade-off between pharmacokinetics and potency .

Pharmacological Potential

  • The target compound’s ester group may improve bioavailability compared to carboxylic acid derivatives (e.g., deesterified analogs of Compound A8/A9) .
  • Unlike thiophene-3-carboxylates (3a-3k) with antioxidant/anti-inflammatory focus, the target compound’s pyridazine core aligns with cytotoxic applications, highlighting scaffold-dependent therapeutic targeting .

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